molecular formula C10H10FNO2 B15053510 (6r)-6-(4-Fluorophenyl)morpholin-3-one CAS No. 920801-67-8

(6r)-6-(4-Fluorophenyl)morpholin-3-one

Cat. No.: B15053510
CAS No.: 920801-67-8
M. Wt: 195.19 g/mol
InChI Key: XYKOFCAFMQIBFR-VIFPVBQESA-N
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Description

®-6-(4-Fluorophenyl)morpholin-3-one is a chemical compound that features a morpholine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(4-Fluorophenyl)morpholin-3-one typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then cyclized to produce the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-6-(4-Fluorophenyl)morpholin-3-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

®-6-(4-Fluorophenyl)morpholin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-6-(4-Fluorophenyl)morpholin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.

Medicine

In medicine, ®-6-(4-Fluorophenyl)morpholin-3-one is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of ®-6-(4-Fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-3-fluorophenyl)morpholin-3-one
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • Trifluoromethyl ketones

Uniqueness

®-6-(4-Fluorophenyl)morpholin-3-one is unique due to its specific substitution pattern and the presence of the fluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

920801-67-8

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

(6R)-6-(4-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1

InChI Key

XYKOFCAFMQIBFR-VIFPVBQESA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1)C2=CC=C(C=C2)F

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=C(C=C2)F

Origin of Product

United States

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